molecular formula C7H9NO3S B555580 2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid CAS No. 32595-59-8

2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid

Cat. No.: B555580
CAS No.: 32595-59-8
M. Wt: 187.22 g/mol
InChI Key: GNUCLSFLDHLOBV-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered ring containing sulfur, attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and glycine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as the base.

    Procedure: Thiophene-2-carboxaldehyde is reacted with glycine in the presence of sodium hydroxide to form the desired product. The reaction mixture is then acidified to precipitate the product, which is subsequently purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.

    Industry: Used in the development of novel materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The thiophene ring can participate in π-π interactions, while the amino and hydroxy groups can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid: Similar structure but with the thiophene ring attached at a different position.

    2-Amino-3-hydroxy-3-(furan-2-yl)propanoic acid: Contains a furan ring instead of a thiophene ring.

    2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-3-hydroxy-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c8-5(7(10)11)6(9)4-2-1-3-12-4/h1-3,5-6,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUCLSFLDHLOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954316
Record name 3-Thiophen-2-ylserine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32595-59-8
Record name α-Amino-β-hydroxy-2-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32595-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)-L-serine
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Record name 2-Thiopheneserine
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Record name 3-Thiophen-2-ylserine
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Record name 3-(2-thienyl)-L-serine
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